2,1-Benzisoxazole, 7-ethyl-3-methyl-

Description

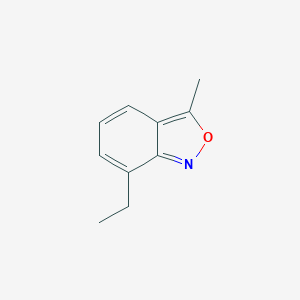

2,1-Benzisoxazole (anthranil) is a heterocyclic aromatic compound with a fused benzene and isoxazole ring (C₇H₅NO). The 7-ethyl-3-methyl derivative features ethyl and methyl substituents at positions 7 and 3, respectively. These substituents influence the compound’s physicochemical properties, reactivity, and biological activity.

Properties

CAS No. |

108562-69-2 |

|---|---|

Molecular Formula |

C10H11NO |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

7-ethyl-3-methyl-2,1-benzoxazole |

InChI |

InChI=1S/C10H11NO/c1-3-8-5-4-6-9-7(2)12-11-10(8)9/h4-6H,3H2,1-2H3 |

InChI Key |

KFNIEDOAKIKWFM-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC2=C(ON=C21)C |

Canonical SMILES |

CCC1=CC=CC2=C(ON=C21)C |

Other CAS No. |

108562-69-2 |

Synonyms |

2,1-Benzisoxazole,7-ethyl-3-methyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Effects on Physicochemical Properties

The ethyl and methyl groups in 7-ethyl-3-methyl-2,1-benzisoxazole enhance lipophilicity compared to unsubstituted anthranil (logP ~1.18) . Key comparisons include:

- 3-Chloro/Bromo-2,1-benzisoxazoles : Electron-withdrawing groups improve antimicrobial activity but reduce solubility .

- 7-Methoxy-2,1-benzisoxazole : Methoxy enhances antioxidant activity due to electron-donating effects .

Table 1: Substituent Impact on Key Properties

*Estimated based on substituent contributions.

Key Research Findings

Metabolic Stability

Ethyl and methyl groups may reduce metabolic oxidation compared to hydroxyl- or amino-substituted derivatives. For example, zonisamide undergoes extensive reductive metabolism (32.8% excreted unchanged) , whereas alkylated derivatives like 7-ethyl-3-methyl- are likely more stable.

Therapeutic Potential

- Anticancer Applications : 2,1-Benzisoxazole derivatives with lipophilic substituents (e.g., 3-methyl) show promise as kinase inhibitors (e.g., Pim-1 kinase inhibitor 3 ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,1-benzisoxazole derivatives, and how can their purity be optimized?

- Methodological Answer :

- Conventional Synthesis : Refluxing substituted benzaldehydes with triazole derivatives in ethanol and glacial acetic acid under reduced pressure yields benzisoxazole scaffolds. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole reacts with benzaldehyde derivatives in ethanol with acetic acid as a catalyst .

- Microwave-Assisted Synthesis : This method reduces reaction time (e.g., from hours to minutes) while improving yields. Ethanol or DMF is used as a solvent, and microwave irradiation (100–150 W) facilitates rapid cyclization .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Analytical techniques like HPLC or TLC monitor reaction progress .

Q. How are 2,1-benzisoxazole derivatives characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For example, methyl groups at C3 and ethyl at C7 show distinct singlet and triplet signals in CDCl₃ .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns to verify the core structure .

- X-ray Crystallography : Resolves bond angles (e.g., C3-C9-C10 = 113.4°) and intramolecular interactions (e.g., Cl⋯H4 = 3.12 Å) .

Q. What biological activities are associated with 2,1-benzisoxazole derivatives, and how are they evaluated?

- Methodological Answer :

- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Substituents like halogens enhance activity .

- Anti-inflammatory Effects : Evaluated using carrageenan-induced paw edema models in rodents. COX-2 inhibition assays (ELISA) correlate with reduced prostaglandin E₂ levels .

- Antipsychotic Potential : Dopamine D₂ and serotonin 5-HT₂A receptor binding assays (radioligand displacement) assess activity, as seen in analogs of risperidone .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield and scalability of 7-ethyl-3-methyl-2,1-benzisoxazole derivatives compared to conventional methods?

- Methodological Answer :

- Efficiency : Microwave irradiation (e.g., 120°C, 20 min) reduces side reactions, achieving >85% yield versus 60–70% in 4-hour reflux .

- Scalability : Parallel synthesis in multi-mode reactors allows batch production. Ethanol as a green solvent minimizes waste .

- Case Study : 3-(Piperidin-4-yl)-1,2-benzisoxazole synthesized via microwave showed 92% yield and 99% purity (HPLC) .

Q. What strategies enhance the bioactivity of 2,1-benzisoxazole derivatives through structural modifications?

- Methodological Answer :

- Acylation/Sulfonylation : Introducing acetyl or tosyl groups at C3 improves lipophilicity and membrane penetration. For example, 3-acetyl-7-ethyl derivatives showed 4-fold lower MIC values against P. aeruginosa .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids adds aromatic moieties, enhancing π-π stacking with enzyme active sites (e.g., CYP450 inhibition) .

- Hybrid Scaffolds : Fusion with triazoles (e.g., [1,2,4]-triazolo[3,4-b][1,3]benzothiazole) broadens antimicrobial spectra via synergistic mechanisms .

Q. How can researchers resolve contradictions in reported bioactivity data for benzisoxazole derivatives?

- Methodological Answer :

- Environmental Factors : Bioactivity discrepancies may arise from variable 4-hydroxybenzoate levels in assay media, which compete with benzisoxazoles for metabolic targets .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or solvatomorphic variations (e.g., bond angle deviations >5° alter binding) .

- Standardized Assays : Use CLSI guidelines for MIC assays and control pH (7.4 ± 0.2) to minimize variability .

Q. What computational approaches predict the reactivity and bioactivity of 2,1-benzisoxazole derivatives?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 5-HT₂A receptors). Docking scores correlate with in vitro IC₅₀ values .

- MD Simulations : GROMACS simulations (100 ns) assess stability of benzisoxazole-protein complexes. RMSD <2 Å indicates stable binding .

- QSAR Models : Machine learning (Random Forest) on datasets (>100 analogs) identifies key descriptors (e.g., logP, H-bond donors) for antimicrobial activity .

Q. How do reaction conditions (pH, solvent) influence the stability and decomposition of benzisoxazole derivatives?

- Methodological Answer :

- pH Sensitivity : Above pH 5, benzisoxazoles undergo base-catalyzed decomposition to salicylonitriles (UV absorbance at 310–400 nm). Kinetic studies show in 0.1 M NaOH .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates during cross-coupling but require strict anhydrous conditions to prevent hydrolysis .

- Temperature Control : Reactions above 80°C in protic solvents (ethanol/water) risk ring-opening. Cryostatic reactors maintain ≤60°C for optimal yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.